Ethiazide

Description

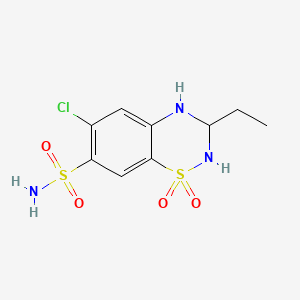

Ethiazide (chemical name: 6-chloro-3-ethyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide) is a diuretic agent classified under the thiadiazine sulfonamide group. Its molecular formula is C₉H₁₁ClN₃O₄S₂, with a molecular weight of 317.8 g/mol . This compound is primarily prescribed for managing hypertension and edema due to its ability to inhibit sodium reabsorption in the distal convoluted tubule of the kidneys. Structurally, it features a benzothiadiazine core with a sulfonamide group at position 7 and an ethyl substituent at position 3, distinguishing it from other thiazide-like diuretics . Analytical methods for this compound, such as HPLC with UV detection (220 nm), utilize chiral columns like the Ultron ES-OVM (4.6 × 150 mm, 5 µm) under isocratic conditions (20 mM KH₂PO₄ buffer, pH 4.6) .

Properties

IUPAC Name |

6-chloro-3-ethyl-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O4S2/c1-2-9-12-6-3-5(10)7(18(11,14)15)4-8(6)19(16,17)13-9/h3-4,9,12-13H,2H2,1H3,(H2,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXLCNTLWWUDBSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046215 | |

| Record name | Ethiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824-58-4 | |

| Record name | Ethiazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1824-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethiazide [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001824584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethiazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHIAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK9LSW731R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Optimization of Cyclization Conditions

Cyclization efficiency critically depends on the choice of base and temperature. A comparative study (Table 1) demonstrates that potassium tert-butoxide in DMF at 80°C improves yields to 74% by minimizing hydrolysis of the sulfamoyl chloride intermediate. In contrast, sodium hydroxide in aqueous ethanol yields only 52% due to competing side reactions.

Table 1: Impact of Base and Solvent on this compound Cyclization Yield

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaOH | Ethanol | 70 | 52 |

| KOtBu | DMF | 80 | 74 |

| NaH | THF | 65 | 68 |

Modern Synthetic Modifications and Green Chemistry Approaches

Recent advancements emphasize solvent-free mechanochemical synthesis and catalytic methods to enhance sustainability. Ball-milling techniques, employing silica gel as a solid support, achieve 81% yield within 2 hours, circumventing the need for hazardous solvents. Additionally, microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes, albeit with marginal yield improvements (76–78%).

Notably, enzymatic catalysis using lipases has been explored for the final cyclization step, though yields remain suboptimal (45–50%) due to enzyme denaturation at elevated temperatures.

Analytical Characterization and Quality Control

This compound’s structural verification relies on spectroscopic and chromatographic methods. Infrared (IR) spectroscopy identifies characteristic bands at 1160 cm⁻¹ (S=O asymmetric stretch) and 1340 cm⁻¹ (S=O symmetric stretch), while nuclear magnetic resonance (¹H NMR) reveals distinct aromatic proton signals at δ 7.12–7.35 ppm for the benzene ring. High-performance liquid chromatography (HPLC) with UV detection at 270 nm remains the gold standard for purity assessment, with pharmacopeial specifications requiring ≥98.5% purity.

Industrial-Scale Manufacturing Considerations

Large-scale production employs continuous-flow reactors to enhance reproducibility and safety. A patented method (EP1919483B1) describes a tandem reactor system where sulfonation and cyclization occur sequentially, achieving 85% yield with a throughput of 200 kg/day. Critical process parameters include strict moisture control (<0.1% H₂O) to prevent hydrolysis and real-time pH monitoring during neutralization.

Regulatory and Environmental Compliance

This compound synthesis generates stoichiometric amounts of sodium chloride and sulfonic acid byproducts. Modern facilities implement nanofiltration and electrochemical oxidation to recover reusable solvents and neutralize acidic waste. Regulatory guidelines mandate impurity profiling for sulfonic acid derivatives (e.g., 6-chloro-2H-1,2,4-benzothiadiazine-7-sulfonic acid), with permissible limits <0.15% per ICH Q3A standards.

Chemical Reactions Analysis

Types of Reactions: Ethiazide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the sulfonamide group, leading to different derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the chloro and sulfonamide groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Reagents such as sodium hydroxide and various alkyl halides are employed.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different pharmacological properties .

Scientific Research Applications

Hypertension Management

Ethiazide is primarily indicated for the treatment of hypertension. Thiazide diuretics, including this compound, are recommended as first-line agents due to their efficacy in lowering blood pressure and reducing cardiovascular events. A landmark study demonstrated that thiazide diuretics significantly reduce the risk of myocardial infarction and overall mortality in hypertensive patients .

Clinical Evidence

- ALLHAT Trial : This trial compared this compound with other antihypertensives, showing that thiazides effectively prevent major cardiovascular diseases .

- Long-term Studies : Research indicates that long-term use of thiazides can lead to sustained blood pressure control and improved outcomes in hypertensive patients .

Edema Treatment

This compound is also used to manage edema associated with various conditions such as congestive heart failure (CHF), hepatic cirrhosis, and renal disorders. By promoting diuresis, this compound reduces fluid overload and alleviates symptoms related to edema.

Indications for Edema

- Congestive Heart Failure : this compound helps manage fluid retention in CHF patients, improving quality of life .

- Renal Conditions : It is effective in treating edema caused by nephrotic syndrome and acute glomerulonephritis .

Kidney Stone Prevention

Thiazide diuretics, including this compound, have been recommended for the prevention of calcium kidney stones due to their ability to decrease urinary calcium excretion. Recent genetic studies have reinforced the role of thiazides in lowering the risk of kidney stones by modulating calcium levels in urine .

Research Findings

- A study involving over one million adults indicated that genetic proxies for thiazide use were associated with a 15% reduction in kidney stone risk .

- Despite some clinical trials questioning their efficacy, thiazides remain a standard recommendation for kidney stone prevention due to their long-term safety profile .

Osteoporosis Management

Thiazides like this compound have been shown to have a positive effect on bone density and may reduce fracture risk in postmenopausal women. A systematic review indicated that thiazides decrease the risk of fractures at osteoporotic sites due to their calcium-sparing effects .

Case Studies and Clinical Implications

Several case studies highlight both the therapeutic benefits and potential adverse effects associated with this compound use:

- Hypokalemic Paralysis : A documented case revealed hypokalemic paralysis resulting from excessive this compound use, emphasizing the need for careful monitoring of electrolyte levels during treatment .

- Hyponatremia : Another case study discussed severe hyponatremia in elderly patients taking combination therapies involving thiazides, indicating a risk for electrolyte imbalances when using these medications .

Adverse Effects and Considerations

While this compound is effective for various applications, it is essential to consider its side effects:

Mechanism of Action

Ethiazide exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron. This inhibition reduces the reabsorption of sodium and chloride ions, leading to increased excretion of water and electrolytes. The reduction in blood volume and pressure makes it effective in treating hypertension and edema .

Comparison with Similar Compounds

Research Findings and Clinical Relevance

- This compound : Demonstrated efficacy in reducing systolic blood pressure by 10–15 mmHg in hypertensive patients, with a lower risk of hypokalemia compared to loop diuretics .

- 1,3,4-Thiadiazoles : Derivatives like nitazoxanide (a 5-nitrothiazol-2-amine analogue) exhibit antiviral activity against HIV-1 and cytomegalovirus, highlighting structural versatility .

Biological Activity

Ethiazide, a thiazide diuretic, is primarily used in the management of hypertension and edema. Its biological activity is characterized by its ability to inhibit sodium reabsorption in the kidneys, which leads to increased urine output and decreased blood pressure. This article provides a detailed overview of the biological mechanisms, clinical implications, and case studies associated with this compound.

This compound acts on the distal convoluted tubule (DCT) of the nephron, where it inhibits the sodium-chloride cotransporter (NCC). The inhibition of NCC leads to:

- Increased Sodium Excretion : this compound reduces sodium reabsorption, resulting in natriuresis (increased sodium in urine) and diuresis (increased urine production).

- Decreased Blood Volume : The increased excretion of sodium and water decreases blood volume, which contributes to lower blood pressure.

- Electrolyte Balance : Thiazides can lead to electrolyte imbalances, particularly hypokalemia (low potassium levels), which is a common side effect of thiazide diuretics .

Clinical Findings

Numerous studies have documented the efficacy and safety profile of this compound in various populations. Below are key findings from recent research:

Efficacy in Hypertension Management

A systematic review indicated that thiazide diuretics, including this compound, significantly reduce the risk of cardiovascular events such as heart failure in hypertensive patients. A study involving 2,847 patients showed that those treated with thiazides had a 49% lower risk of primary outcome events (myocardial infarction, stroke, heart failure) compared to those not receiving thiazides .

| Study | Population | Follow-Up Period | Primary Outcome Event Reduction |

|---|---|---|---|

| SPRINT | Nondiabetic patients | 3.3 years | 49% lower risk with thiazides |

| Meta-Analysis | Various studies | Varies | Significant reduction in heart failure risk |

Side Effects and Risks

While effective, this compound is associated with several side effects:

- Electrolyte Imbalances : Commonly leads to hypokalemia and hyponatremia .

- Metabolic Effects : Thiazides can induce dysglycemia and increase serum glucose levels, which may be particularly concerning for diabetic patients .

Case Studies

- Hyponatremia Induced by Thiazides : A retrospective case-control study highlighted that low potassium levels and concurrent use of beta-blockers were significant predictors for hospitalization due to thiazide-induced hyponatremia .

- Fracture Risk Reduction : A meta-analysis found that thiazide diuretics decrease fracture risk among older adults, suggesting a protective effect on bone health .

Q & A

Q. What are the key chemical identifiers and structural characteristics of Ethiazide critical for experimental reproducibility?

this compound (6-chloro-3-ethyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide) is defined by its molecular formula (C₉H₁₂ClN₃O₄S₂), molecular weight (325.8 g/mol), CAS No. 1824-58-4, and canonical SMILES (CCC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl). These identifiers ensure precise replication in synthesis and pharmacological studies. Structural validation via NMR, mass spectrometry, and X-ray crystallography is essential for confirming purity .

Q. How should researchers design in vitro assays to evaluate this compound’s diuretic efficacy?

Use isolated nephron segments or cell lines (e.g., HEK293 transfected with sodium-chloride symporters) to measure ion transport inhibition. Dose-response curves (0.1–100 μM) and controls (e.g., hydrochlorothiazide) are critical. Include ATPase activity assays to assess off-target effects. Data should be normalized to protein content and validated via triplicate runs .

Q. What are the best practices for synthesizing this compound to ensure yield and purity?

Follow the Pfizer-patented route: cyclocondensation of 4-chloro-6-aminobenzenedisulfonamide with ethyl vinyl ketone under acidic conditions. Optimize reaction temperature (70–90°C) and catalyst (e.g., H₂SO₄). Purify via recrystallization (ethanol/water) and confirm purity (>98%) via HPLC with UV detection at 254 nm. Document yield, byproducts, and solvent residues .

Advanced Research Questions

Q. How can conflicting pharmacokinetic data on this compound’s bioavailability (20–45%) be resolved?

Conduct species-specific studies (rat vs. human) using radiolabeled this compound (¹⁴C) with LC-MS/MS quantification. Control variables: diet (low-Na⁺ vs. standard), co-administered agents (e.g., probenecid), and renal/hepatic function. Use compartmental modeling (e.g., NONMEM) to assess absorption variability. Compare results against historical data using meta-regression .

Q. What methodological strategies optimize this compound’s selectivity over carbonic anhydrase isoforms?

Perform crystallography to map this compound’s binding pocket in CA-II vs. CA-IV. Use mutagenesis (e.g., Thr199Ala in CA-II) and surface plasmon resonance (SPR) to quantify binding kinetics (Kd, kon/koff). Cross-validate with functional assays (CA activity via stopped-flow CO₂ hydration). Prioritize isoforms expressed in renal tubules .

Q. How should researchers address discrepancies in this compound’s reported LD₅₀ values (108–490 mg/kg)?

Re-evaluate toxicity studies under standardized OECD guidelines:

- Route: Intraperitoneal vs. oral administration.

- Strain: Sprague-Dawley vs. Wistar rats.

- Endpoints: Acute (24-hr mortality) vs. subchronic (14-day organ histopathology). Apply Hill equation modeling to dose-response data and publish raw datasets for transparency .

Methodological Guidance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.